molecular formula C27H30O17 B1599209 HERBACETIN-3,8-DIGLUCOPYRANOSIDE CAS No. 99224-12-1

HERBACETIN-3,8-DIGLUCOPYRANOSIDE

Cat. No.: B1599209
CAS No.: 99224-12-1
M. Wt: 626.5 g/mol
InChI Key: VMOKZQAQPBUNRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

HERBACETIN-3,8-DIGLUCOPYRANOSIDE can be synthesized through several chemical routes. One common method involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as the strawberry plant. The plant material is subjected to solvent extraction, followed by purification steps like column chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

HERBACETIN-3,8-DIGLUCOPYRANOSIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

HERBACETIN-3,8-DIGLUCOPYRANOSIDE has a wide range of applications in scientific research:

Mechanism of Action

HERBACETIN-3,8-DIGLUCOPYRANOSIDE exerts its effects primarily through the inhibition of antigen-stimulated elevation of intracellular free calcium concentration and reactive oxygen species (ROS). This inhibition is achieved by directly blocking the activation of spleen tyrosine kinase, a key enzyme in the signaling pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific glucopyranosyloxy substitution, which enhances its solubility and bioavailability compared to other phenolic compounds. This structural feature also contributes to its potent anti-inflammatory activity .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O17/c28-6-12-15(33)18(36)20(38)26(40-12)43-23-11(32)5-10(31)14-17(35)25(22(42-24(14)23)8-1-3-9(30)4-2-8)44-27-21(39)19(37)16(34)13(7-29)41-27/h1-5,12-13,15-16,18-21,26-34,36-39H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOKZQAQPBUNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99224-12-1
Record name Herbacetin 3,8-diglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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